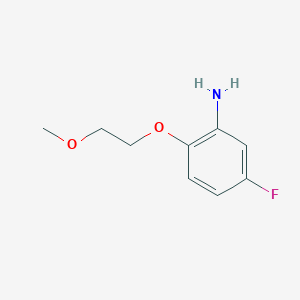

5-Fluoro-2-(2-methoxyethoxy)aniline

Description

5-Fluoro-2-(2-methoxyethoxy)aniline (IUPAC name: 5-fluoro-2-(2-methoxyethoxy)benzenamine) is an aromatic amine derivative with a molecular formula of C₉H₁₂FNO₂ and a molecular weight of 185.20 g/mol. The compound features a benzene ring substituted with a fluorine atom at the 5-position and a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the 2-position, along with an amine (-NH₂) group at the 1-position. This structural configuration confers unique physicochemical properties, including moderate polarity due to the ether-oxygen atoms and hydrogen-bonding capacity via the amine group.

The compound is primarily utilized as a key intermediate in pharmaceutical synthesis. For instance, it serves as a precursor in the development of Spebrutinib (AVL-292), a Bruton’s tyrosine kinase (BTK) inhibitor used in oncology research . Its methoxyethoxy side chain enhances solubility and bioavailability, making it advantageous for drug design applications.

Properties

IUPAC Name |

5-fluoro-2-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKLFZDWFZAEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-methoxyethoxy)aniline typically involves the following steps:

Starting Material: The synthesis begins with aniline as the starting material.

Fluorination: The aniline undergoes electrophilic aromatic substitution to introduce the fluorine atom at the 5-position.

Etherification: The 2-position of the aniline ring is then functionalized with a 2-(2-methoxyethoxy) group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 5-Fluoro-2-(2-methoxyethoxy)aniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-Fluoro-2-(2-methoxyethoxy)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The fluorine atom and the methoxyethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Polarity and Solubility: The methoxyethoxy group in 5-fluoro-2-(2-methoxyethoxy)aniline balances lipophilicity and hydrophilicity, making it suitable for oral drug formulations. In contrast, the propoxyethoxy analog (C₁₁H₁₆FNO₂) exhibits higher lipophilicity due to its longer alkyl chain, reducing aqueous solubility . The phenylethoxy derivative (C₁₄H₁₄FNO) is significantly more hydrophobic, which may limit its utility in systemic applications but could enhance blood-brain barrier penetration .

The pyrrolidinyl group (C₁₀H₁₃FN₂) adds a cyclic amine, enhancing basicity and enabling salt formation for improved solubility in acidic environments .

Biological Activity :

- Compounds with methoxyethoxy or pyrazole substituents (e.g., 5-fluoro-2-[(1-methylpyrazol-4-yl)methoxy]aniline) demonstrate strong kinase inhibition, likely due to hydrogen-bonding interactions with ATP-binding pockets .

- The phenylethoxy analog’s bulky substituent may sterically hinder target binding, reducing efficacy compared to smaller ether-linked derivatives .

Biological Activity

5-Fluoro-2-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C₉H₁₂FNO₂. It is characterized by the presence of a fluorine atom and a methoxyethoxy group, which significantly influence its biological activity and potential applications in medicinal chemistry. This compound has garnered attention for its interactions with various biomolecules, making it a subject of interest in drug development and therapeutic research.

Biological Activity Overview

The biological activity of 5-Fluoro-2-(2-methoxyethoxy)aniline primarily revolves around its potential as an anticancer and antimicrobial agent. The presence of the fluorine atom enhances its reactivity and binding affinity to specific targets, impacting biochemical pathways crucial for cellular functions.

The mechanism of action involves:

- Target Interaction : The compound interacts with various enzymes and receptors, modulating their activities.

- Cell Cycle Regulation : Research indicates that it may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is critical for preventing tumor growth.

- Reactive Oxygen Species (ROS) Production : It has been shown to increase ROS levels, contributing to cytotoxic effects against cancer cells.

Anticancer Studies

-

In Vitro Studies :

- A study demonstrated that 5-Fluoro-2-(2-methoxyethoxy)aniline exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values indicated potent activity comparable to existing chemotherapeutics like 5-fluorouracil .

- Another investigation noted that the compound could induce apoptosis in cancer cells through the modulation of cyclin B1 expression, leading to G2/M phase arrest .

- In Vivo Studies :

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. 5-Fluoro-2-(2-methoxyethoxy)aniline has been evaluated for its effectiveness against various bacterial strains, showing significant inhibition rates that warrant further exploration for potential use in treating infections .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of 5-Fluoro-2-(2-methoxyethoxy)aniline compared to other fluorinated compounds:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| 5-Fluoro-2-(2-methoxyethoxy)aniline | Anticancer | 15.8 - 42.4 | Effective against MCF-7 and HepG2 cell lines |

| 5-Fluorouracil | Anticancer | 23.7 - 18.8 | Standard reference for comparison |

| Fluorinated Heterocycles | Anticancer | Varies | Lead structures in drug design |

| Fluorinated Compounds | Antimicrobial | Varies | Enhanced activity due to fluorine substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.